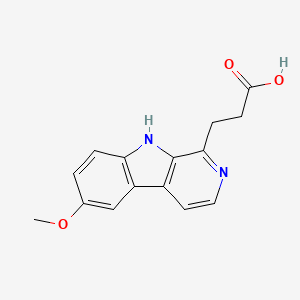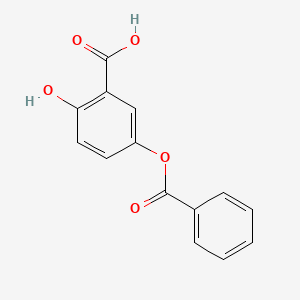![molecular formula C12H17NO B14272361 2,3,4,5,6,7,8,9-Octahydro-1H-cyclopenta[c]quinolin-4-ol CAS No. 138772-39-1](/img/structure/B14272361.png)
2,3,4,5,6,7,8,9-Octahydro-1H-cyclopenta[c]quinolin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,5,6,7,8,9-Octahydro-1H-cyclopenta[c]quinolin-4-ol is a complex organic compound with a unique structure that combines elements of cyclopentane and quinoline
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5,6,7,8,9-Octahydro-1H-cyclopenta[c]quinolin-4-ol typically involves multi-step organic reactions. One common method starts with the cyclization of a suitable precursor, such as a substituted aniline, followed by hydrogenation to introduce the octahydro functionality. The reaction conditions often require the use of catalysts like palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation reactors and advanced purification techniques, such as chromatography, are essential to obtain the desired purity levels.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of quinolinone derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of catalysts like Pd/C, converting quinoline derivatives back to their octahydro forms.
Substitution: Electrophilic substitution reactions are possible, especially on the quinoline ring, using reagents such as halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, under acidic or basic conditions.
Reduction: Hydrogen gas with Pd/C catalyst, under high pressure.
Substitution: Halogens (e.g., Br₂, Cl₂), sulfonyl chlorides, under controlled temperatures.
Major Products:
Oxidation: Quinolinone derivatives.
Reduction: Octahydroquinoline derivatives.
Substitution: Halogenated or sulfonated quinoline derivatives.
科学的研究の応用
Chemistry: In chemistry, 2,3,4,5,6,7,8,9-Octahydro-1H-cyclopenta[c]quinolin-4-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its structural similarity to natural alkaloids makes it a candidate for drug development, particularly in the field of neuropharmacology.
Medicine: In medicine, derivatives of this compound are investigated for their therapeutic potential. They may exhibit activity against various diseases, including neurological disorders and cancers, due to their ability to interact with specific molecular targets.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in the production of polymers, resins, and other advanced materials.
作用機序
The mechanism of action of 2,3,4,5,6,7,8,9-Octahydro-1H-cyclopenta[c]quinolin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, in neuropharmacology, it may interact with neurotransmitter receptors, influencing signal transduction pathways and altering neuronal activity.
類似化合物との比較
Quinoline: A parent compound with a simpler structure, lacking the octahydro functionality.
Cyclopentane: A simpler cyclic hydrocarbon, lacking the quinoline ring.
Octahydroquinoline: A similar compound with a fully hydrogenated quinoline ring but without the cyclopentane fusion.
Uniqueness: 2,3,4,5,6,7,8,9-Octahydro-1H-cyclopenta[c]quinolin-4-ol is unique due to its fused ring structure, combining the stability of cyclopentane with the reactivity of quinoline. This duality allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications.
特性
CAS番号 |
138772-39-1 |
|---|---|
分子式 |
C12H17NO |
分子量 |
191.27 g/mol |
IUPAC名 |
2,3,4,5,6,7,8,9-octahydro-1H-cyclopenta[c]quinolin-4-ol |
InChI |
InChI=1S/C12H17NO/c14-12-10-6-3-5-8(10)9-4-1-2-7-11(9)13-12/h12-14H,1-7H2 |
InChIキー |
XGJJUBIKUIAKCS-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C3=C(CCC3)C(N2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


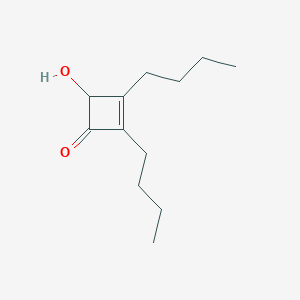
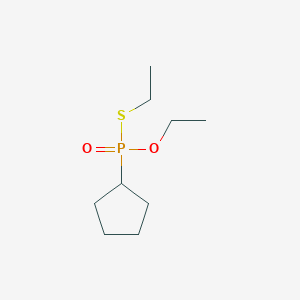
![2-[6-(Diethylamino)hex-4-EN-1-YL]butane-1,4-diol](/img/structure/B14272294.png)

![Acetic acid, 2,2'-[butylidenebis(thio)]bis-](/img/structure/B14272309.png)
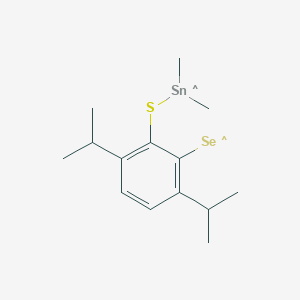

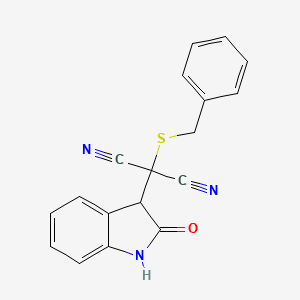
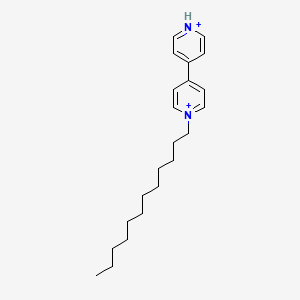
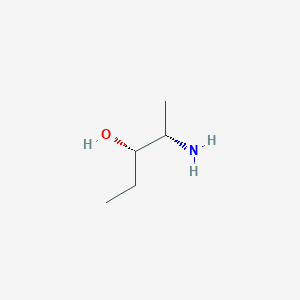
![6-[4-(1,3-Benzothiazol-2-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3-methoxy-4-propylcyclohexa-2,4-dien-1-one](/img/structure/B14272360.png)

